molecular formula C9H9BrN4O3 B3045000 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)- CAS No. 101072-01-9

1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)-

Cat. No.: B3045000
CAS No.: 101072-01-9
M. Wt: 301.1 g/mol
InChI Key: KWVAIJKGSCETHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)- is a useful research compound. Its molecular formula is C9H9BrN4O3 and its molecular weight is 301.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound “1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)-” is an impurity of Linagliptin , a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor . DPP-4 is an enzyme that plays a key role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .

Mode of Action

As a DPP-4 inhibitor, the compound would be expected to prevent the breakdown of incretin hormones, thereby increasing their concentration in the blood . This leads to increased insulin synthesis and release, and decreased glucagon release, which together result in a decrease in blood glucose levels .

Biochemical Pathways

The compound affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels . By inhibiting DPP-4, it prevents the inactivation of incretins, leading to increased insulin release and decreased glucagon release . This has downstream effects on glucose metabolism, resulting in lower blood glucose levels .

Pharmacokinetics

As a dpp-4 inhibitor, it would be expected to have good oral bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would also be expected to be favorable for its role as a DPP-4 inhibitor .

Result of Action

The primary result of the compound’s action is a decrease in blood glucose levels . This is achieved through increased insulin release and decreased glucagon release, which are triggered by the increased concentration of incretin hormones resulting from DPP-4 inhibition .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, pH levels can affect the stability of the compound, and the presence of certain ions can influence its efficacy . Additionally, the compound’s action may be affected by the individual’s metabolic state, such as whether they are in a fed or fasting state .

Biochemical Analysis

Biochemical Properties

The nature of these interactions can vary widely, depending on the specific structure of the purine derivative and the biomolecules it interacts with .

Cellular Effects

Purine derivatives can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)- at different dosages in animal models are not well studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

Purine derivatives can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)- within cells and tissues are not well studied. Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable .

Properties

IUPAC Name

8-bromo-3-methyl-7-(2-oxopropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4O3/c1-4(15)3-14-5-6(11-8(14)10)13(2)9(17)12-7(5)16/h3H2,1-2H3,(H,12,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVAIJKGSCETHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C2=C(N=C1Br)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353459
Record name 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101072-01-9
Record name 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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